molecular formula C11H18FNO4 B3268106 (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate CAS No. 475561-81-0

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B3268106
CAS No.: 475561-81-0
M. Wt: 247.26 g/mol
InChI Key: METPQQHVRNLTRX-YUMQZZPRSA-N
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Description

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a versatile synthetic building block for the construction of more complex, biologically active molecules. The defined stereochemistry at the 2 and 4 positions, combined with the fluorine substituent, makes this compound a critical intermediate for designing stereospecific ligands and inhibitors. Chiral pyrrolidine scaffolds are frequently explored in pharmaceutical research for their applications as enzyme inhibitors and for their potential anti-inflammatory and anti-diabetic activities, as demonstrated by studies on structurally similar pyrrolidine-based compounds . The incorporation of fluorine is a common strategy in lead optimization to modulate a compound's electronic properties, metabolic stability, and membrane permeability . This product is intended for use in laboratory research only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPQQHVRNLTRX-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475561-81-0, 203866-16-4
Record name rel-1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203866-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4R)-rel
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Biological Activity

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is a chiral compound notable for its unique pyrrolidine structure. This compound includes a tert-butyl group and a fluorine atom, contributing to its biological activity. The presence of two carboxylate groups enhances its potential reactivity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula for this compound is C₁₁H₁₈FNO₄, with a molecular weight of 247.26 g/mol. Its stereochemistry is crucial for determining its biological properties, as different stereoisomers can exhibit significantly different activities.

PropertyValue
Molecular FormulaC₁₁H₁₈FNO₄
Molecular Weight247.26 g/mol
CAS Number203866-16-4
StructurePyrrolidine derivative

Biological Activity

Preliminary studies suggest that this compound may exhibit various biological activities due to its structural features:

  • Antidiabetic Properties : Similar compounds have been investigated for their role as DPP-4 inhibitors, which are effective in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .
  • Neuroprotective Effects : Research indicates that pyrrolidine derivatives can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be closely related to its interaction with specific biological targets. The compound's ability to inhibit certain enzymes or receptors could lead to significant therapeutic effects.

Potential Targets:

  • Dipeptidyl Peptidase-4 (DPP-4) : Inhibition of DPP-4 can enhance incretin levels, improving glycemic control.
  • Heat Shock Protein 90 (HSP90) : As an HSP90 inhibitor, this compound may disrupt the stability of client proteins involved in cancer progression .

Case Studies and Research Findings

Several studies provide insights into the biological activity of similar compounds:

  • DPP-4 Inhibition in Diabetic Nephropathy :
    • A study demonstrated that DPP-4 inhibitors significantly reduced urinary albumin excretion in patients with diabetic nephropathy, indicating protective renal effects .
  • Neuroprotective Effects :
    • Research on pyrrolidine derivatives has shown their ability to protect neuronal cells from apoptosis induced by oxidative stress.
  • Anti-inflammatory Effects :
    • A study highlighted the anti-inflammatory properties of pyrrolidine compounds in models of acute inflammation.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in several areas of pharmaceutical research:

Drug Development

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is utilized as an intermediate in the synthesis of biologically active compounds. Its structural features facilitate the development of novel drugs targeting various diseases.

Peptide Synthesis

This compound is employed in solid-phase peptide synthesis (SPPS), where it acts as a key building block for creating peptides with specific functionalities. The presence of the tert-butyl and fluorine groups enhances the stability and solubility of the resulting peptides .

Neuropharmacology

Research indicates that derivatives of this compound may exhibit activity at neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders. Its ability to modulate receptor activity can lead to advancements in therapies for conditions like depression and anxiety.

Case Studies

Several studies have highlighted the utility of this compound:

Case Study 1: Synthesis of Fluorinated Peptides

In a study focusing on fluorinated peptides, researchers synthesized a series of compounds using this compound as a starting material. The fluorination provided enhanced metabolic stability and bioactivity compared to non-fluorinated analogs. The results demonstrated improved binding affinity to target proteins involved in cancer progression .

Case Study 2: Modulation of GABA Receptors

Another study explored the effects of derivatives derived from this compound on GABA receptors. The findings indicated that certain modifications could enhance receptor binding and efficacy, suggesting potential applications in treating epilepsy and other neurological disorders .

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Two primary routes yield ~71–72%:
    • From N-Boc-trans-4-hydroxy-L-proline methyl ester via fluorination.
    • From (2S,4S)-4-fluoro-1,2-pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester .
  • Applications: Protects amine groups in amino acids, enabling controlled peptide elongation .
  • Safety : Hazard statements include H302 (toxic if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Property 4-Fluoro (Target) 4-Chloro 4-Cyano
CAS 203866-16-4 169032-99-9 487048-28-2
Molecular Formula C₁₁H₁₈FNO₄ C₁₁H₁₈ClNO₄ C₁₂H₁₈N₂O₄
Molecular Weight 247.26 263.72 254.29
Functional Group Fluorine (electron-withdrawing) Chlorine (larger, polarizable) Cyano (nitrile, reactive)
Applications Peptide synthesis protecting group Intermediate in organocatalysis Pharmaceutical precursor
  • Key Differences: Electronegativity/Size: Fluorine’s small size and high electronegativity enhance metabolic stability compared to chlorine. Chloro analogs may exhibit slower reaction kinetics in nucleophilic substitutions . Reactivity: Cyano derivatives enable further transformations (e.g., reduction to amines or hydrolysis to carboxylic acids) .

Stereoisomers and Regioisomers

Compound CAS Configuration Key Distinction
(2S,4R)-4-Fluoro isomer 203866-18-6 4R stereochemistry Altered spatial arrangement affects chiral recognition in asymmetric synthesis .
(2S,4R)-4-(Adamantan-1-yl)ethoxy derivative N/A 4R with bulky substituent Enhanced lipophilicity (MW: 430.2) for membrane penetration in drug design .
  • Impact of Stereochemistry :
    • The 4R-fluoro isomer may display divergent optical activity (e.g., [α]D₂₈ = +33.8 vs. −26.1 for adamantyl derivatives) , influencing enantioselective catalysis.

Functional Group Variants

Compound CAS Functional Group Applications
(2S,4S)-4-Azido 121147-97-5 Azido (N₃) Click chemistry for bioconjugation .
(2S,4R)-4-Amino 871014-58-3 Amino (NH₂) Intermediate for heterocycle synthesis .
(2S,4S)-4-Hydroxy 203866-18-6 Hydroxyl (OH) Hydrogen bonding in catalysis .
  • Reactivity Notes: Azido derivatives participate in Huisgen cycloaddition for triazole formation . Amino derivatives are precursors to ureas or amides via carbamate chemistry .

Piperidine vs. Pyrrolidine Derivatives

Compound CAS Ring Size Key Feature
(2S,4S)-4-Fluoropiperidine analog N/A 6-membered Increased conformational flexibility for binding site accommodation .
  • Ring Size Impact : Piperidine derivatives (6-membered rings) exhibit distinct torsional angles compared to pyrrolidines (5-membered), affecting their utility in drug design .

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthesis of (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, and how can yield be improved?

  • Methodology : The synthesis typically involves multi-step routes, including fluorination and protection/deprotection strategies. For example, tert-butyl and methyl ester groups are introduced via Boc protection, followed by fluorination at C4 using reagents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (-78°C). Deprotection of intermediates with trifluoroacetic acid (TFA) in dichloromethane (DCM) is critical; stirring for 3 hours at room temperature ensures complete removal of the Boc group while minimizing side reactions . Yield optimization requires precise stoichiometry, anhydrous conditions, and chromatographic purification (e.g., silica gel with EtOAc/hexane gradients) .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for verifying fluorination and stereochemistry. Coupling constants (e.g., JHFJ_{HF}) and diastereotopic proton splitting patterns differentiate (2S,4S) from (2R,4R) isomers .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in studies of analogous pyrrolidine derivatives .
  • Chiral HPLC/GC : Enantiomeric excess can be quantified using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Advanced Research Questions

Q. How does the fluorination at C4 influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodology : The C4-fluorine atom introduces both steric and electronic effects. Its strong electronegativity polarizes the pyrrolidine ring, potentially accelerating nucleophilic attacks at adjacent positions. However, steric hindrance from the tert-butyl group may limit accessibility. Comparative studies with non-fluorinated analogs (e.g., replacing F with OH or CF3_3) using kinetic assays (e.g., monitoring reaction rates via LC-MS) can isolate fluorine-specific effects .

Q. What strategies are effective for resolving diastereomers during synthesis, and how can enantiomeric purity be maintained?

  • Methodology :

  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to bias stereochemistry during ring-closing steps.
  • Chromatographic Separation : Flash chromatography with optimized solvent systems (e.g., 20–50% EtOAc/hexane) effectively separates diastereomers, as shown in azide reduction and allylation steps of related pyrrolidines .
  • Crystallization-Induced Diastereomer Transformation : Selective crystallization of intermediates (e.g., mesylates or azides) enriches desired isomers .

Q. How do hydrolysis or decomposition pathways of this compound vary under acidic, basic, or aqueous conditions?

  • Methodology : Stability studies under accelerated conditions (e.g., 40°C, 75% RH) with HPLC monitoring reveal degradation profiles. The tert-butyl ester is prone to acid-catalyzed hydrolysis (e.g., in 1M HCl), while the methyl ester resists basic conditions (e.g., 0.1M NaOH). Mass spectrometry identifies degradation products, such as free carboxylic acids or defluorinated derivatives .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported stereochemical assignments for similar pyrrolidine derivatives?

  • Methodology : Contradictions often arise from overreliance on NMR versus crystallographic data. For example, vicinal coupling constants (J2,3J_{2,3} and J3,4J_{3,4}) in NMR may suggest one configuration, while X-ray data confirm another. Cross-validation using NOESY/ROESY (to assess spatial proximity of protons) and vibrational circular dichroism (VCD) for absolute configuration is recommended .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural features?

  • Methodology :

  • Enzyme Inhibition Assays : Test against proteases or kinases (e.g., trypsin-like serine proteases) using fluorogenic substrates (e.g., AMC-linked peptides). The fluorinated pyrrolidine may act as a transition-state mimic.
  • Cellular Uptake Studies : Radiolabel the compound with 18F^{18}\text{F} for PET imaging to assess biodistribution and membrane permeability .

Structural and Mechanistic Insights

Q. How does the tert-butyl group impact the compound’s conformational flexibility and binding to biological targets?

  • Methodology : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) reveal that the bulky tert-butyl group restricts pyrrolidine ring puckering, favoring a specific chair or envelope conformation. This rigidity can enhance binding affinity to proteins with deep hydrophobic pockets, as seen in protease inhibitors .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

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